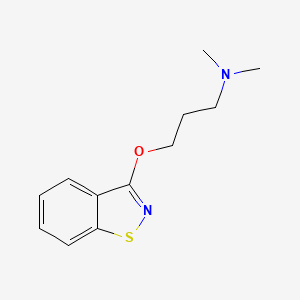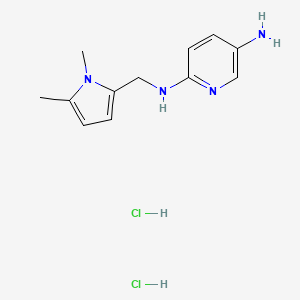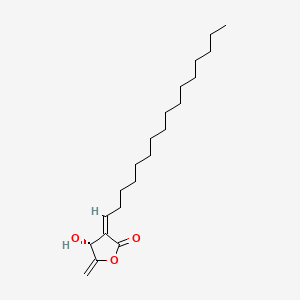
2(3H)-Furanone, 3-hexadecylidenedihydro-4-hydroxy-5-methylene-, (3Z,4R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Furanone, 3-hexadecylidenedihydro-4-hydroxy-5-methylene-, (3Z,4R)- is a complex organic compound belonging to the furanone family. Furanones are heterocyclic compounds containing a furan ring with a ketone group. This specific compound is characterized by its unique structure, which includes a hexadecylidene group, a hydroxy group, and a methylene group. Furanones are known for their diverse biological activities and are found in various natural products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 3-hexadecylidenedihydro-4-hydroxy-5-methylene-, (3Z,4R)- typically involves the intramolecular cyclization of 4-hydroxyalkynones in the presence of potassium hydroxide (KOH) at room temperature . This method yields biologically potent furanones in moderate-to-good yields. The preparation of 4-hydroxyalkynones can be achieved through the reaction of acid chloride and terminal alkyne in the presence of copper iodide at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2(3H)-Furanone, 3-hexadecylidenedihydro-4-hydroxy-5-methylene-, (3Z,4R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different furanone derivatives, while reduction can lead to the formation of alcohols or other reduced compounds.
Wissenschaftliche Forschungsanwendungen
2(3H)-Furanone, 3-hexadecylidenedihydro-4-hydroxy-5-methylene-, (3Z,4R)- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: It exhibits various biological activities, including antifungal and antiproliferative properties.
Medicine: The compound’s biological activities make it a potential candidate for drug development, particularly in the treatment of fungal infections and cancer.
Industry: Furanones are used in the flavor and fragrance industry due to their aromatic properties.
Wirkmechanismus
The mechanism of action of 2(3H)-Furanone, 3-hexadecylidenedihydro-4-hydroxy-5-methylene-, (3Z,4R)- involves its interaction with biological nucleophiles through conjugate addition. This interaction allows the compound to act as an alkylating agent, modifying biological molecules and exerting its biological effects . The specific molecular targets and pathways involved depend on the biological context and the specific activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®): Known for its aroma properties and used in the food industry.
Bullatenone: Exhibits antifungal activity and is isolated from natural sources.
2-Pyrone and its derivatives: These compounds have similar reactivity and are used in various chemical applications.
Uniqueness
2(3H)-Furanone, 3-hexadecylidenedihydro-4-hydroxy-5-methylene-, (3Z,4R)- is unique due to its specific structure, which includes a hexadecylidene group, a hydroxy group, and a methylene group
Eigenschaften
CAS-Nummer |
170212-28-9 |
|---|---|
Molekularformel |
C21H36O3 |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
(3Z,4R)-3-hexadecylidene-4-hydroxy-5-methylideneoxolan-2-one |
InChI |
InChI=1S/C21H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-20(22)18(2)24-21(19)23/h17,20,22H,2-16H2,1H3/b19-17-/t20-/m0/s1 |
InChI-Schlüssel |
HFEZVKMFKXUREP-BAJRHXEMSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCC/C=C\1/[C@H](C(=C)OC1=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC=C1C(C(=C)OC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




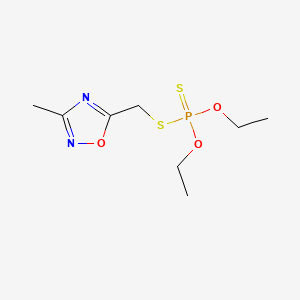
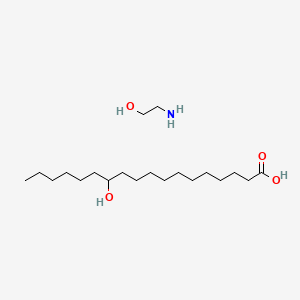
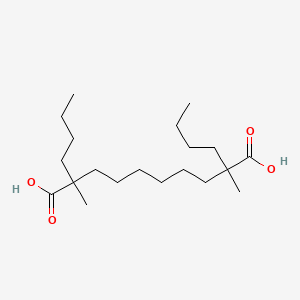
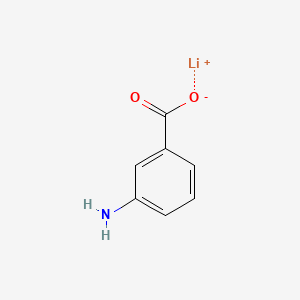

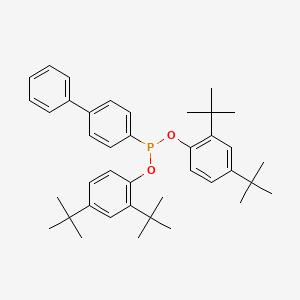

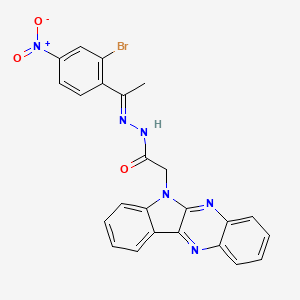

![ethyl-dimethyl-[(E)-octadec-9-enyl]azanium;ethyl sulfate](/img/structure/B12677497.png)
